molecular formula C22H24N4O2 B6555985 1-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide CAS No. 1040632-97-0

1-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide

Cat. No.: B6555985
CAS No.: 1040632-97-0
M. Wt: 376.5 g/mol
InChI Key: KNUNPLWUAIAGMV-UHFFFAOYSA-N
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Description

1-(3-Methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide backbone substituted with a 3-methoxyquinoxalin-2-yl group and a 4-methylphenyl moiety. Quinoxaline derivatives are known for their diverse pharmacological activities, including kinase inhibition and antiviral properties, while the piperidine-carboxamide scaffold enhances bioavailability and target binding affinity .

Properties

IUPAC Name

1-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O2/c1-15-7-9-17(10-8-15)23-21(27)16-11-13-26(14-12-16)20-22(28-2)25-19-6-4-3-5-18(19)24-20/h3-10,16H,11-14H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUNPLWUAIAGMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CCN(CC2)C3=NC4=CC=CC=C4N=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route may include the following steps:

    Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a suitable dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors, such as 1,5-diaminopentane.

    Coupling Reaction: The final step involves the coupling of the methoxyquinoxaline derivative with the piperidine-4-carboxamide moiety. This can be achieved through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would involve scaling up the laboratory synthesis procedures while ensuring cost-effectiveness, safety, and environmental compliance. Optimization of reaction conditions, choice of solvents, and purification methods are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group under strong oxidizing conditions.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of quinoxaline-2,3-dione derivatives.

    Reduction: Formation of dihydroquinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoxaline derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: As an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(3-methoxyquinoxalin-2-yl)-N-(4-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline ring can interact with nucleic acids or proteins, leading to modulation of biological pathways. The methoxy and carboxamide groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Comparison with Target Compound :

  • Substituent Differences: The target compound replaces the oxazole-aryl moiety with a methoxyquinoxaline group, which introduces a bicyclic aromatic system. This likely enhances π-π stacking interactions in biological targets compared to monocyclic aryloxazole derivatives .

Analogues with Naphthalenyl and Benzyl Substituents

highlights piperidine-4-carboxamides with naphthalenyl and benzyl groups, synthesized via amine coupling:

Compound Key Features Analytical Validation
(R)-N-Benzyl-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (2a) Chiral naphthalenyl-ethyl group 1H NMR, TOF ES+ MS, HPLC
N-((R)-2-Methoxy-1-phenylethyl)-1-((R)-1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (2d) Methoxy-phenylethyl substituent 1H NMR, HPLC
(R)-N-(4-Ethylbenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (3a) Ethylbenzyl group 1H NMR, HRMS

Comparison with Target Compound :

  • Aromatic Systems: The target compound’s 3-methoxyquinoxaline group provides a planar, electron-rich heterocycle, contrasting with the bulky naphthalenyl groups in . This difference may influence solubility and target selectivity .
  • Stereochemical Complexity : Compounds in emphasize chiral centers (e.g., R-configuration), whereas the target compound’s stereochemistry is unspecified in the provided data .

Analogues with Sulfonyl and Methoxy Substituents

and describe sulfonyl-modified piperidine-4-carboxamides:

Compound Molecular Formula ChemSpider ID Key Feature
1-[(4-Methoxy-3-methylphenyl)sulfonyl]-N-(1-methoxy-2-propanyl)piperidine-4-carboxamide C19H28N2O5S 876888-74-3 Sulfonyl group, methoxypropanyl
1-(2-phenylethenesulfonyl)-N-({2-[(piperidin-1-yl)methyl]phenyl}methyl)piperidine-4-carboxamide C19H19F2N3O2 Not provided Styrenesulfonyl group

Comparison with Target Compound :

Analogues with Heterocyclic Extensions

includes a compound with an imidazo-thiadiazole ring:

Compound Molecular Formula Key Feature
1-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-N-(4-methylphenyl)piperidine-4-carboxamide C27H26N6O2S Imidazo-thiadiazole, 4-methylphenyl

Comparison with Target Compound :

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